Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate
Description
Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate is a pyrazole-containing compound with a molecular structure featuring a cyclopropylamino group at the C2 position and a butanoate ester moiety at the C4 position. Pyrazole derivatives are widely explored in pharmaceutical and agrochemical research due to their versatile biological activities, including kinase inhibition, antimicrobial properties, and pesticidal effects .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-3-4-9)5-8-14-7-2-6-12-14/h2,6-7,9-10,13H,3-5,8H2,1H3 |
InChI Key |
MWPFCTBRAJUQNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=CC=N1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate typically involves the following key steps:
- Construction of the butanoate backbone with appropriate substitution.
- Introduction of the pyrazole moiety at the 4-position.
- Installation of the cyclopropylamino group at the 2-position.
- Formation of the methyl ester functionality.
These steps are often carried out sequentially, with careful control of stereochemistry and reaction conditions to ensure high purity and yield.
Synthesis of the Butanoate Backbone with Pyrazole Substitution
A common approach involves starting from a suitable amino acid or amino acid derivative, such as 2-aminoalkanoic acids, which can be functionalized at the 4-position with a pyrazole ring. The pyrazole substituent is typically introduced via nucleophilic substitution or coupling reactions using pyrazole derivatives.
For example, the reaction of an appropriate 4-halobutanoate derivative with 1H-pyrazole under basic conditions can yield the 4-(1H-pyrazol-1-yl)butanoate intermediate.
Introduction of the Cyclopropylamino Group
The cyclopropylamino substituent at the 2-position is generally introduced via amination reactions using cyclopropylamine. This can be achieved by:
- Nucleophilic substitution of a leaving group at the 2-position with cyclopropylamine.
- Reductive amination of a 2-oxo intermediate with cyclopropylamine.
A typical method involves the reaction of a 2-keto ester or 2-halo ester intermediate with cyclopropylamine under controlled conditions to form the 2-(cyclopropylamino) derivative.
Esterification to Form the Methyl Ester
The methyl ester functionality is often introduced either by:
- Direct esterification of the corresponding acid with methanol in the presence of acid catalysts.
- Using methyl ester derivatives of amino acids or intermediates as starting materials.
Representative Multi-Step Synthesis from Patent Literature
A detailed multi-step synthesis relevant to this class of compounds is described in patent US8143448B2, which outlines the preparation of cyclopropylamino-containing hydroxyalkanamide derivatives, useful as intermediates for related compounds.
Summary of Key Steps:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of (S)-benzyl-2-(dibenzylamino)alkanoate derivatives by reaction of (S)-2-aminoalkanoic acid with benzyl halides in basic aqueous solution | Temperature: 0-5°C initially, then 85-95°C; bases such as NaOH and K2CO3 used |
| 2 | Hydrolysis of benzyl-protected intermediates to yield (S)-2-(dibenzylamino)alkanoic acids | Protic solvent (methanol), base (NaOH), reflux for 6-24 h |
| 3 | Conversion of dibenzylamino acids to N-methoxy-N-methyl amides via amide coupling reagents | Use of coupling agents such as HATU and bases like diisopropylethylamine |
| 4 | Reduction of N-methoxy-N-methyl amides to aldehydes with lithium aluminum hydride (LiAlH4) | Carried out in tetrahydrofuran (THF) at low temperature |
| 5 | Reaction of aldehydes with cyclopropylisocyanide and acetic acid in inert solvents (e.g., dichloromethane) to form cyclopropylamino derivatives | Multicomponent Ugi-type reaction |
| 6 | Hydrogenation of dibenzylamino groups to cyclopropylamino groups using palladium catalysts under hydrogen atmosphere | Catalysts: Pd(OH)2 or Pd/C; solvents: methanol or ethanol; pressure: 40-60 psi hydrogen |
This synthetic route, while developed for hydroxyalkanamide derivatives, provides a robust framework for synthesizing cyclopropylamino-substituted compounds structurally related to this compound.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Intermediates | Solvent | Catalyst/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | (S)-2-aminoalkanoic acid, benzyl halide, bases | Aqueous solution | NaOH, K2CO3 | 0-5°C initially, then 85-95°C | Several hours | Benzyl-protected amino acid derivative |
| 2 | Benzyl-protected derivative | Methanol | NaOH | Reflux | 6-24 hours | Hydrolyzed dibenzylamino acid |
| 3 | Dibenzylamino acid, coupling reagents | DCM/DMF mixture | HATU, DIPEA | Room temperature | Hours | Formation of N-methoxy-N-methyl amide |
| 4 | N-methoxy-N-methyl amide | THF | LiAlH4 | 0-25°C | Hours | Reduction to aldehyde |
| 5 | Aldehyde, cyclopropylisocyanide, acetic acid | Methylene chloride | None (multicomponent reaction) | Room temperature | Hours | Formation of cyclopropylamino intermediate |
| 6 | Dibenzylamino intermediate | Methanol/Ethanol | Pd(OH)2 or Pd/C, H2 (40-60 psi) | Room temperature | Several hours | Hydrogenolysis to cyclopropylamino |
Analysis and Notes on Preparation
- The synthetic route is modular, allowing for variation in the pyrazole substituent and the aminoalkanoate backbone.
- Protection and deprotection steps (e.g., benzyl groups) are critical for controlling selectivity and yield.
- The use of palladium-catalyzed hydrogenation is a key step for converting dibenzylamino groups to cyclopropylamino groups, providing clean conversion under mild conditions.
- Coupling reagents such as HATU enable efficient formation of amide bonds in intermediate steps.
- The multicomponent reaction involving cyclopropylisocyanide is an elegant method to introduce the cyclopropylamino functionality.
- Reaction conditions such as temperature and solvent choice are optimized to balance reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate, a comparison is drawn with 1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid, another pyrazole-based compound listed in the same supplier database . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Property | This compound | 1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid |
|---|---|---|
| Core Structure | Pyrazole ring with butanoate ester and cyclopropylamino | Pyrazole ring with carboxylic acid and methylphenyl |
| Key Functional Groups | Ester (-COOCH₃), cyclopropane | Carboxylic acid (-COOH), methylphenyl (-C₆H₄CH₃) |
| Lipophilicity | Higher (due to ester group) | Lower (polar carboxylic acid) |
| Potential Applications | Drug candidates (enhanced membrane permeability) | Agrochemicals (polar interactions with targets) |
| Synthesis Challenges | Steric hindrance from cyclopropane | Acid stability and purification difficulties |
| Commercial Status | Discontinued | Discontinued |
Key Differences and Implications
Functional Groups: The ester group in this compound likely improves bioavailability compared to the carboxylic acid in 1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid, which may limit membrane permeability due to ionization at physiological pH . The cyclopropylamino group introduces steric and electronic effects that could enhance metabolic stability or target binding specificity, whereas the methylphenyl group in the comparator compound may favor π-π stacking interactions in agrochemical targets .
Synthetic Accessibility :
- Both compounds are listed as discontinued, suggesting challenges in synthesis or scalability. The cyclopropane ring in the target compound requires specialized reagents (e.g., Simmons-Smith conditions), while the carboxylic acid group in the comparator may complicate purification due to zwitterionic behavior .
Structural Characterization :
- While neither compound’s crystallographic data is directly provided in the evidence, programs like SHELXL (used for small-molecule refinement) and SHELXE (for experimental phasing) are critical tools for resolving such structures . These methods enable precise determination of bond angles and conformations, which are vital for understanding structure-activity relationships.
Biological Activity
Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing information from diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropylamino group and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is , and it features a butanoate ester structure that may enhance its solubility and bioavailability.
This compound interacts with biological targets such as enzymes and receptors. The presence of the pyrazole ring allows for potential interactions with various signaling pathways, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit bacterial growth by interfering with essential metabolic pathways. This compound may share similar properties, warranting investigation through in vitro assays.
Anticancer Potential
Several studies have explored the anticancer efficacy of pyrazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. This compound's structure suggests it could also exhibit such activities.
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been documented in literature. Research suggests that these compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from damage. Investigating the neuroprotective effects of this compound could provide insights into its therapeutic applications for neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing various pyrazole derivatives, this compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that this compound induced G0/G1 phase arrest in human cancer cell lines, leading to increased apoptosis rates. The study highlighted the compound's ability to activate caspase pathways.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate?
A plausible synthesis involves a multi-step approach:
Cyclopropane amine coupling : React cyclopropylamine with a suitable ester precursor (e.g., methyl 4-bromobutanoate) under nucleophilic substitution conditions.
Pyrazole introduction : Employ a Mitsunobu reaction or copper-catalyzed coupling to attach the 1H-pyrazole moiety at the C4 position.
Esterification : Finalize the methyl ester group via acid-catalyzed esterification if not already in place.
Methodological Note : For hydrolysis steps, refer to NaOH-mediated ester cleavage under mild conditions (10 wt%, room temperature, pH adjustment with acetic acid) as validated in analogous ester-to-acid conversions .
Q. How should researchers characterize this compound’s purity and structure?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity.
- NMR : and NMR (DMSO-d6 or CDCl3) to confirm cyclopropane (δ ~0.5–1.5 ppm) and pyrazole (δ ~7.5–8.5 ppm) signals.
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns.
Reference Data : Similar pyrazole derivatives exhibit melting points of 120–140°C and CAS RNs with defined purity standards (e.g., 97% by HPLC) .
Q. What are the critical stability considerations for this compound?
- Thermal Stability : Store at –20°C in inert atmosphere; analogs degrade above 100°C (e.g., decomposition observed at 139–140°C in thiazole-benzoic acid derivatives) .
- Hydrolytic Sensitivity : Ester groups may hydrolyze under basic conditions; monitor pH during storage.
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- X-ray Crystallography : Resolve ambiguous proton environments (e.g., cyclopropane ring strain) by single-crystal analysis, as demonstrated for platinum-pyrazolyl complexes .
- DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G*) to validate assignments.
Q. What strategies optimize yield in the cyclopropane-amine coupling step?
- Catalyst Screening : Test palladium or copper catalysts for C–N bond formation; optimize solvent (DMF vs. THF) and temperature (60–80°C).
- Kinetic Analysis : Use in situ FTIR to monitor reaction progress and identify rate-limiting steps.
Data from Analogs : Copper-catalyzed couplings achieve ~70–85% yields in pyrazole-thiazole systems .
Q. How does steric hindrance from the cyclopropane group affect reactivity?
- Computational Modeling : Perform MD simulations to assess steric effects on nucleophilic attack at the ester carbonyl.
- Experimental Probes : Compare reaction rates with non-cyclopropane analogs (e.g., ethylamino derivatives) under identical conditions.
Safety and Compliance
- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy from pyrazole derivatives .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to institutional guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
